Cas no 1040020-94-7 (N-(2-(2-fluorophenoxy)ethyl)cyclopropanamine)

N-(2-(2-fluorophenoxy)ethyl)cyclopropanamine 化学的及び物理的性質
名前と識別子
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- Cyclopropanamine, N-[2-(2-fluorophenoxy)ethyl]-
- AKOS009066933
- N-(2-(2-fluorophenoxy)ethyl)cyclopropanamine
- D77615
- N-[2-(2-fluorophenoxy)ethyl]cyclopropanamine
- 1040020-94-7
- CS-W000330
-
- インチ: 1S/C11H14FNO/c12-10-3-1-2-4-11(10)14-8-7-13-9-5-6-9/h1-4,9,13H,5-8H2
- InChIKey: XOAYEXNQDBGFJT-UHFFFAOYSA-N
- SMILES: C1(NCCOC2=CC=CC=C2F)CC1
計算された属性
- 精确分子量: 195.105942232g/mol
- 同位素质量: 195.105942232g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 5
- 複雑さ: 173
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 21.3Ų
- XLogP3: 2.1
N-(2-(2-fluorophenoxy)ethyl)cyclopropanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1049649-250mg |
N-(2-(2-fluorophenoxy)ethyl)cyclopropanamine |
1040020-94-7 | 96% | 250mg |
¥3542 | 2023-04-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1049649-100mg |
N-(2-(2-fluorophenoxy)ethyl)cyclopropanamine |
1040020-94-7 | 96% | 100mg |
¥2037 | 2023-04-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1049649-1g |
N-(2-(2-fluorophenoxy)ethyl)cyclopropanamine |
1040020-94-7 | 96% | 1g |
¥6540 | 2023-04-17 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00794256-1g |
N-(2-(2-fluorophenoxy)ethyl)cyclopropanamine |
1040020-94-7 | 96% | 1g |
¥2639.0 | 2023-04-06 |
N-(2-(2-fluorophenoxy)ethyl)cyclopropanamine 関連文献
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
N-(2-(2-fluorophenoxy)ethyl)cyclopropanamineに関する追加情報
Introduction to N-(2-(2-fluorophenoxy)ethyl)cyclopropanamine and Its Applications
N-(2-(2-fluorophenoxy)ethyl)cyclopropanamine, a compound with the CAS number 1040020-94-7, is a molecule of significant interest in the field of pharmaceutical chemistry. This compound belongs to a class of derivatives that have garnered attention due to their potential biological activities and structural features. The presence of a fluorophenyl moiety and a cyclopropane ring in its structure imparts unique properties that make it a valuable candidate for further investigation.
The chemical structure of N-(2-(2-fluorophenoxy)ethyl)cyclopropanamine consists of an amine group attached to an ethyl chain, which is further substituted with a phenoxy group linked to a fluorine atom. The cyclopropane ring, a three-membered saturated hydrocarbon, is known for its strain and reactivity, which can influence the compound's interactions with biological targets. This structural complexity makes it an intriguing subject for synthetic chemists and biologists alike.
In recent years, there has been growing interest in fluorinated aromatic compounds due to their enhanced metabolic stability and improved binding affinity to biological receptors. The fluorophenyl group in N-(2-(2-fluorophenoxy)ethyl)cyclopropanamine is particularly noteworthy, as fluorine atoms can significantly modulate the electronic properties of adjacent atoms, leading to more potent pharmacological effects. This feature has been exploited in the development of various drugs, including antiviral and anticancer agents.
The cyclopropane ring in this compound adds another layer of complexity. Cyclopropanes are known for their high ring strain, which can be exploited to enhance the reactivity of the molecule. This strain can be relieved through ring-opening reactions, which can be harnessed in drug design to improve bioavailability or target specificity. The combination of these structural elements makes N-(2-(2-fluorophenoxy)ethyl)cyclopropanamine a promising candidate for further exploration.
Recent studies have begun to uncover the potential therapeutic applications of this compound. Researchers have been investigating its interactions with various biological targets, including enzymes and receptors involved in inflammatory pathways. Preliminary findings suggest that N-(2-(2-fluorophenoxy)ethyl)cyclopropanamine may exhibit anti-inflammatory properties, making it a potential lead compound for the development of novel therapeutics targeting chronic inflammatory diseases.
The synthesis of N-(2-(2-fluorophenoxy)ethyl)cyclopropanamine has also been the focus of several research efforts. The introduction of fluorine atoms into organic molecules often presents synthetic challenges due to their reactivity and sensitivity. However, advances in synthetic methodologies have made it increasingly feasible to incorporate fluorine atoms into complex structures. Techniques such as nucleophilic substitution reactions and metal-catalyzed cross-coupling reactions have been employed to construct the desired framework efficiently.
The role of computational chemistry in understanding the properties of N-(2-(2-fluorophenoxy)ethyl)cyclopropanamine cannot be overstated. Molecular modeling and quantum mechanical calculations have provided valuable insights into its electronic structure and potential interactions with biological targets. These computational studies have helped guide experimental efforts and have predicted possible conformations and binding modes, which are crucial for rational drug design.
In conclusion, N-(2-(2-fluorophenoxy)ethyl)cyclopropanamine (CAS no. 1040020-94-7) is a structurally unique compound with significant potential in pharmaceutical research. Its combination of a fluorophenyl moiety and a cyclopropane ring offers exciting opportunities for drug development. Ongoing research is exploring its biological activities and synthetic pathways, paving the way for new therapeutic strategies against various diseases.
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